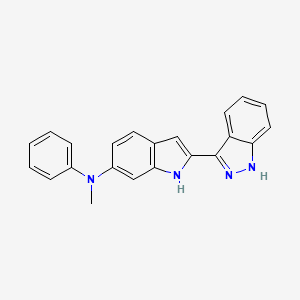
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features both indazole and indole moieties, which are known for their significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine typically involves multi-step reactions that include the formation of indazole and indole rings followed by their coupling. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Methods such as metal-catalyzed cyclization and solvent-free reactions are preferred to minimize byproducts and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. For instance, it could inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indazole: Known for its medicinal properties, including anticancer and anti-inflammatory activities.
1H-indole: Widely studied for its role in neurotransmission and as a precursor for various pharmaceuticals.
Uniqueness
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine is unique due to its combined indazole and indole structures, which may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties .
Eigenschaften
Molekularformel |
C22H18N4 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine |
InChI |
InChI=1S/C22H18N4/c1-26(16-7-3-2-4-8-16)17-12-11-15-13-21(23-20(15)14-17)22-18-9-5-6-10-19(18)24-25-22/h2-14,23H,1H3,(H,24,25) |
InChI-Schlüssel |
UQIAZECPDAMYHF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C=C(N3)C4=NNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


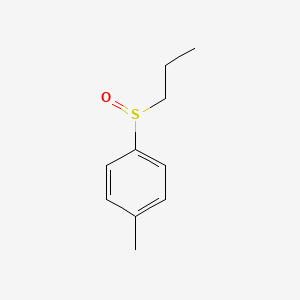
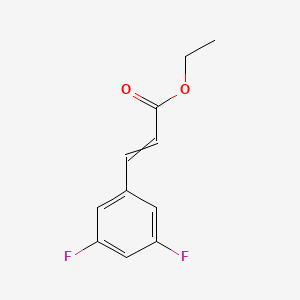
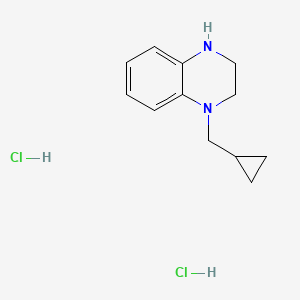


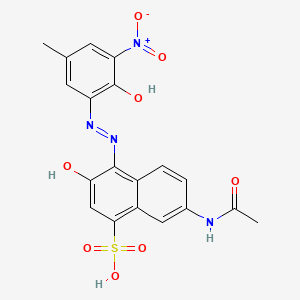
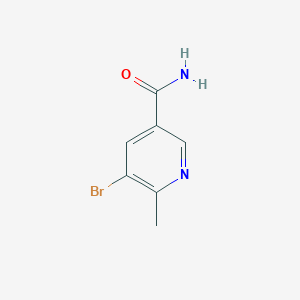
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13942228.png)
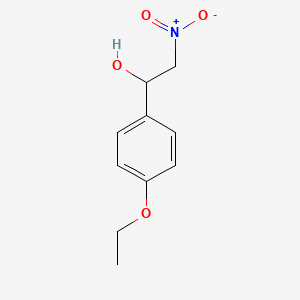


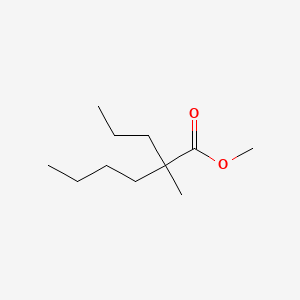
![5,7,11-trimethylbenzo[c]acridine](/img/structure/B13942252.png)

